Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate
Description
This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-c]pyridine core modified with a hydroxymethyl group at the 7a position, a methyl group at position 5, and a tert-butyl carbamate protecting group. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol . The stereochemistry (3aS,7aS) and substituents influence its physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacological applications. It serves as a key intermediate in drug discovery, particularly for targeting enzymes or receptors in neurological and metabolic disorders .
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-11-7-15(4)6-5-14(11,9-16)10-17/h11,17H,5-10H2,1-4H3/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDNQNEQAJWAS-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(CC[C@]2(C1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 255.36 g/mol. The structural representation includes a hexahydropyrrolo framework which is crucial for its biological activity.
The compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. Notably, it has been studied for its potential as a DPP-4 inhibitor, which is significant in the management of Type 2 diabetes mellitus (T2DM). Dipeptidyl peptidase-4 (DPP-4) inhibitors are known to enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner.
In Vitro Studies
In vitro assays have demonstrated that this compound has shown promising results in inhibiting DPP-4 activity. For instance:
- IC50 Values : Studies indicate an IC50 value of approximately 16.8 nM for DPP-4 inhibition . This suggests a higher potency compared to some existing DPP-4 inhibitors.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Observations include:
- Blood Glucose Levels : Administration resulted in significant reductions in blood glucose levels postprandially.
- Weight Management : Unlike some other antihyperglycemic agents, this compound does not adversely affect body weight .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Diabetes Management : A study involving diabetic rats showed that treatment with the compound led to improved glycemic control without significant side effects.
- Cardiotoxicity Assessment : Long-term studies indicated no evidence of cardiotoxicity or hepatotoxicity associated with the compound at therapeutic doses .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other DPP-4 inhibitors:
| Compound Name | IC50 (nM) | Weight Effect | Cardiotoxicity |
|---|---|---|---|
| Tert-butyl (3aS,7aS) | 16.8 | No | None |
| Vildagliptin | 23.0 | Minimal | Low |
| Sitagliptin | 34.0 | Weight Gain | Moderate |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related pyrrolo[3,4-c]pyridine derivatives and their key features:
Key Structural Insights:
- The hydroxymethyl group in the target compound enhances solubility compared to non-polar analogues (e.g., tert-butyl derivatives without hydroxymethyl) .
- Methyl groups (e.g., at position 5) improve metabolic stability by reducing oxidative degradation .
- Benzotriazole or halogenated substituents (e.g., chloro-fluoro-benzyl) enhance target binding affinity but may reduce solubility .
Enzyme Inhibition:
- The target compound and its benzotriazole analogue (IC₅₀ < 10 µM) show potent inhibition of autotaxin (ATX), a key enzyme in lysophosphatidic acid synthesis linked to cancer and fibrosis .
- In contrast, methyl 3-(2-(3-chloro-4-fluorobenzyl)-...propanoate (Compound 11a) inhibits HIV integrase mutants, demonstrating versatility in targeting diverse enzymes .
Anticonvulsant and Psychotropic Activity:
- Bicyclic pyridine-triazole hybrids (e.g., pyrano[3,4-c]pyridines with methyl groups) exhibit high anticonvulsant activity (ED₅₀ < 50 mg/kg in PTZ-induced seizures) and anxiolytic effects, attributed to GABAergic modulation . The target compound’s methyl group may similarly enhance CNS penetration.
Physicochemical and Spectral Properties
- Fluorescence and Photostability : Derivatives like 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) exhibit large Stokes shifts (~100 nm) and high photostability, making them suitable for imaging applications. The target compound’s hydroxymethyl group may similarly influence electronic transitions .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically involves Boc protection of the pyrrolidine-piperidine core, followed by hydroxymethylation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) are employed. Characterization of intermediates via H/C NMR and X-ray crystallography (e.g., as in ) is critical to confirm stereochemistry. Multi-step purification using flash chromatography or recrystallization ensures purity >95% .
Q. How can researchers experimentally determine the LogP value of this compound, and what computational alternatives exist?
- Methodological Answer :
- Experimental : Use the shake-flask method with octanol/water partitioning, followed by HPLC-UV quantification.
- Computational : Apply Quantitative Structure-Property Relationship (QSPR) models or software like COSMOtherm to predict LogP.
- Discrepancies between methods should be resolved by cross-validating with multiple experimental trials .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm).
- Storage : Keep at 2–8°C under inert gas (N or Ar) to prevent hydrolysis.
- Emergency : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.
- Combine with machine learning (ML) to predict optimal reaction conditions (e.g., solvent, catalyst loading).
- Validate predictions via small-scale experiments (<1 mmol) before scaling. ICReDD’s integrated approach () demonstrates a 40–60% reduction in trial-and-error cycles .
Q. What strategies resolve contradictions between experimental NMR data and computational stereochemical predictions?
- Methodological Answer :
- Step 1 : Re-examine NMR assignments using 2D techniques (COSY, NOESY) to confirm coupling patterns and spatial proximities.
- Step 2 : Compare experimental X-ray crystallography data (e.g., bond angles in ) with computational geometry optimizations.
- Step 3 : Adjust computational parameters (e.g., solvent dielectric constant in DFT) to align with experimental conditions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate half-life () using first-order decay models.
- Key Finding : Boc-protected analogs (e.g., ) show instability at pH <3 due to carbamate hydrolysis. Storage at pH 6–8 and 4°C extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
